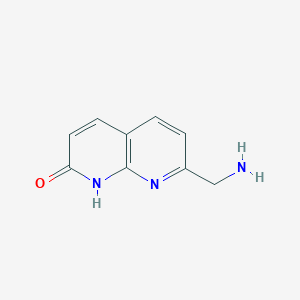

7-(aminomethyl)-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

7-(aminomethyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H9N3O/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7/h1-4H,5,10H2,(H,11,12,13) |

InChI Key |

OSSIWNYNJZMNCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Aminomethyl 1,8 Naphthyridin 2 1h One

Established Synthetic Routes for 7-(Aminomethyl)-1,8-Naphthyridin-2(1H)-one

The synthesis of this compound can be approached through various established methods for constructing the 1,8-naphthyridine (B1210474) ring system, followed by functional group manipulations to introduce the aminomethyl moiety.

Condensation Reactions Utilizing 1,8-Naphthyridine Precursors

A primary and versatile method for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an α-methylene group. For the synthesis of the target compound, a plausible precursor would be 2,6-diaminopyridine, which can react with a suitable three-carbon carbonyl component to form the pyridone ring of the 1,8-naphthyridine core.

Subsequent modification of a functional group at the C7 position is then required. For instance, if the condensation is performed with a reactant that introduces a cyano or carboxylate group at C7, this group can be later converted to the aminomethyl function. A general representation of the Friedländer approach is the reaction of substituted 2-aminopyridines with carbonyl compounds in the presence of a catalyst. organic-chemistry.org

Multi-Step Synthetic Strategies

Given the specific substitution pattern of this compound, a multi-step synthesis is often necessary. A potential synthetic pathway could commence with a pre-formed 1,8-naphthyridine ring, which is then functionalized.

One such strategy could involve the following sequence:

Synthesis of a 7-substituted-1,8-naphthyridin-2(1H)-one: Starting with a suitable 2-aminopyridine, a condensation reaction can yield a 7-methyl-1,8-naphthyridin-2(1H)-one.

Halogenation: The methyl group at C7 can undergo radical halogenation to introduce a handle for nucleophilic substitution.

Introduction of the Amino Group: The resulting 7-(halomethyl) derivative can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the desired 7-(aminomethyl) group.

An alternative multi-step approach could begin with 7-amino-1,8-naphthyridin-2(1H)-one, a known compound. nih.gov The amino group could potentially be converted to a nitrile via a Sandmeyer-type reaction, followed by reduction to the aminomethyl group.

A review of synthetic strategies for 1,8-naphthyridines highlights various methods, including multicomponent reactions and metal-catalyzed syntheses, which can be adapted for the preparation of specifically substituted analogs. kthmcollege.ac.in

Application of Catalysts in Reaction Efficiency and Yield Optimization

The efficiency and yield of 1,8-naphthyridine synthesis can be significantly enhanced through the use of catalysts. For the Friedländer reaction, both acid and base catalysis are commonly employed. More recently, the use of metal catalysts has gained prominence. For instance, copper-catalyzed annulation reactions have been reported for the synthesis of quinoline (B57606) derivatives, a reaction type that shares mechanistic similarities with naphthyridine synthesis. organic-chemistry.org

In the context of multi-step syntheses, catalysts play a crucial role in various transformations. For example, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the naphthyridine core. Furthermore, the reduction of a nitrile or an amide to the aminomethyl group can be efficiently achieved using catalytic hydrogenation with catalysts like Raney Nickel or through the use of metal hydrides. A catalyst-free reductive amination using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has also been reported as an efficient method for the alkylation of amines. organic-chemistry.org

| Reaction Step | Catalyst/Reagent | Purpose |

| Friedländer Annulation | Acid or Base Catalysts | Promotes condensation reaction |

| C-N Cross-Coupling | Palladium Catalysts | Functionalization of the naphthyridine core |

| Nitrile/Amide Reduction | Raney Nickel, Metal Hydrides | Formation of the aminomethyl group |

| Reductive Amination | Sodium Borohydride | Alkylation of amines |

Scale-Up Techniques and Continuous Flow Reactor Applications in Synthesis

The translation of laboratory-scale syntheses to larger, industrial-scale production necessitates the development of robust and efficient scale-up techniques. Continuous flow chemistry offers a promising solution for the synthesis of complex molecules like 1,8-naphthyridine derivatives. nih.gov Flow processes allow for precise control over reaction parameters, enhanced safety, and often improved yields and purity.

A modular, automated continuous flow synthesis of tetrahydronaphthyridines has been reported, demonstrating the potential of this technology for the production of related scaffolds. nih.gov This approach involves sequencing multiple reaction steps, such as photoredox-catalyzed hydroaminoalkylation and intramolecular SNAr or palladium-catalyzed C-N bond formation, in a continuous stream. Such a setup could be envisioned for the multi-step synthesis of this compound, where intermediates are generated and immediately consumed in the subsequent step without isolation. The use of immobilized reagents and catalysts within the flow reactor can further streamline the process and simplify purification. syrris.jp

Derivatization Strategies of the 7-(Aminomethyl) Moiety

The primary amino group of the 7-(aminomethyl) moiety serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity can be exploited in various nucleophilic substitution reactions to introduce a wide array of functional groups.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic modification of the steric and electronic properties of the side chain at the C7 position, which is a common strategy in medicinal chemistry for optimizing the biological activity of a lead compound. The reactivity of the aminomethyl group is a key feature for the exploration of structure-activity relationships. nih.gov

| Reagent Type | Resulting Functional Group |

| Acyl Chloride/Anhydride (B1165640) | Amide |

| Alkyl Halide | Secondary/Tertiary Amine |

| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine |

| Sulfonyl Chloride | Sulfonamide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

Functional Group Interconversions at the Aminomethyl Position

The primary amino group in the aminomethyl substituent at the 7-position of the 1,8-naphthyridin-2(1H)-one core is a versatile functional handle for a variety of chemical transformations. These interconversions allow for the synthesis of a diverse library of derivatives with modified properties. Standard synthetic protocols for the functionalization of primary amines are generally applicable, including acylation, sulfonylation, and alkylation.

Acylation: The aminomethyl group can be readily acylated to form the corresponding amides. For instance, reaction with acetic anhydride or acetyl chloride in the presence of a base would yield the N-acetyl derivative. This is exemplified by the formation of 7-acetamido-1,8-naphthyridin-4(1H)-one from the corresponding 7-amino derivative, a reaction that highlights the nucleophilic character of the amino group on the naphthyridine scaffold. commonorganicchemistry.com Such transformations are fundamental in medicinal chemistry for altering the pharmacokinetic profile of a lead compound.

Sulfonylation: Reaction of the aminomethyl group with various sulfonyl chlorides (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride) in the presence of a suitable base affords the corresponding sulfonamides. commonorganicchemistry.com This transformation is demonstrated in the synthesis of N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide derivatives, indicating the feasibility of this reaction on the naphthyridine core. commonorganicchemistry.com

Alkylation and Reductive Amination: The nucleophilicity of the aminomethyl nitrogen allows for alkylation reactions with alkyl halides. However, this method can sometimes lead to overalkylation. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to the corresponding secondary or tertiary amine. organic-chemistry.org

The following table summarizes potential functional group interconversions at the aminomethyl position, based on established reactivity of primary amines and related naphthyridine systems.

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | Amide |

| Sulfonylation | Sulfonyl chloride, base (e.g., triethylamine, pyridine) | Sulfonamide |

| Reductive Amination | Aldehyde or ketone, NaBH₄ or NaBH(OAc)₃ | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst (e.g., Buchwald-Hartwig amination) | Secondary Arylamine |

Reactivity Profiling of the 1,8-Naphthyridinone Core in this compound

The reactivity of the 1,8-naphthyridin-2(1H)-one core is dictated by the electronic properties of the bicyclic system, which contains both a pyridine (B92270) and a pyridin-2-one ring. The pyridine ring is characteristically electron-deficient, while the pyridin-2-one moiety contains an amide (lactam) functional group, influencing the reactivity of the entire scaffold.

Oxidation Reactions Leading to Naphthyridine Derivatives

The nitrogen atom of the pyridine ring (at position 8) in the 1,8-naphthyridinone system is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides on related azanaphthalenes like 1,5-naphthyridines is a well-established reaction. nih.gov The resulting N-oxide can then serve as a precursor for further functionalization, for example, through nucleophilic substitution at the alpha-position (C-7) after activation with reagents like tosyl chloride. nih.gov The lactam nitrogen (N-1) is generally less prone to oxidation due to the delocalization of its lone pair into the carbonyl group.

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | 8-N-oxide-7-(aminomethyl)-1,8-naphthyridin-2(1H)-one |

Reduction Reactions for Altering Core Structure

The 1,8-naphthyridinone core can undergo reduction at either the pyridinone ring or the pyridine ring, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: The pyridine portion of the naphthyridine ring system can be reduced under catalytic hydrogenation conditions. For instance, iridium-catalyzed transfer hydrogenation has been successfully employed to reduce 2-phenyl-1,8-naphthyridine (B10842077) to the corresponding tetrahydro derivative. nih.gov This suggests that the pyridine ring of this compound could be selectively reduced to afford a tetrahydro-1,8-naphthyridinone derivative, a transformation that significantly alters the geometry and electronic properties of the core structure. Catalytic hydrogenation using finely divided metals like platinum or palladium is a common method for reducing the C=C bonds within the pyridine ring. libretexts.org

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide (lactam) functionality within the pyridinone ring. byjus.commasterorganicchemistry.com This reduction would typically convert the carbonyl group to a methylene (B1212753) group (CH₂), leading to a fully reduced heterocyclic amine, or could potentially induce ring-opening of the lactam. In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce amides or lactams under standard conditions, but will readily reduce aldehyde and ketone functionalities. commonorganicchemistry.commasterorganicchemistry.com This difference in reactivity allows for selective reductions if other reducible groups are present.

The table below outlines the expected outcomes of reduction reactions on the 1,8-naphthyridinone core.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Iridium catalyst | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2(1H)-one derivative |

| Lactam Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Ring-opened amino alcohol or fully reduced cyclic amine |

Electrophilic and Nucleophilic Attack Patterns on the Naphthyridinone System

The electronic nature of the 1,8-naphthyridin-2(1H)-one ring system governs the regioselectivity of electrophilic and nucleophilic attacks.

Nucleophilic Attack: The pyridine and pyridinone rings are electron-deficient due to the electronegativity of the nitrogen atoms, making them susceptible to nucleophilic attack. libretexts.org This is particularly true for positions ortho and para to the ring nitrogens. The presence of a good leaving group, such as a halogen, facilitates nucleophilic aromatic substitution (SNAr). For example, chloro-substituted naphthyridines readily react with amines to displace the chloride. nih.gov In the case of this compound, nucleophilic attack is less likely unless a leaving group is introduced onto the ring, for instance, by converting a hydroxyl group to a tosylate or by halogenation.

Electrophilic Attack: Electrophilic aromatic substitution on the electron-deficient naphthyridinone core is generally difficult and requires harsh conditions. The pyridinone ring is deactivated towards electrophiles by both the ring nitrogen and the carbonyl group. The pyridine ring is also deactivated. However, if an electrophilic substitution were to occur, the directing effects of the existing substituents would play a crucial role. The aminomethyl group at C-7 is an activating, ortho-, para-directing group, which would favor substitution at the C-6 and C-8 positions of the pyridine ring. However, the strong deactivating effect of the fused pyridinone ring system would likely inhibit such reactions. Halogenation reactions, such as chlorination with phosphorus oxychloride (POCl₃), can occur on hydroxy-naphthyridine tautomers to introduce a halogen that can subsequently act as a leaving group for nucleophilic substitution. nih.gov

Advanced Structural Elucidation and Supramolecular Interactions of 7 Aminomethyl 1,8 Naphthyridin 2 1h One Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one, ¹H and ¹³C NMR would provide definitive evidence of its structure.

In a ¹H NMR spectrum, the chemical shifts (δ) of the protons would confirm the different electronic environments. The aromatic protons on the naphthyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their coupling and proximity to one another. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm, while the amine (-NH₂) protons would produce a broad signal. The N-H proton of the lactam ring would also be present.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbon (C=O) of the lactam (typically δ 160-180 ppm), the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbon of the aminomethyl side chain (typically δ 40-50 ppm). Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of the aminomethyl group at the C7 position of the 1,8-naphthyridin-2(1H)-one scaffold.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.5 - 8.5 | Signals corresponding to H-3, H-4, H-5, H-6 on the naphthyridine ring. |

| Lactam N-H | ¹H NMR | > 10.0 (broad) | Chemical shift is solvent-dependent. |

| Aminomethyl (-CH₂-) | ¹H NMR | 3.5 - 4.5 | Position adjacent to the aromatic ring and the amino group. |

| Amino (-NH₂) | ¹H NMR | 1.5 - 4.0 (broad) | Chemical shift and appearance are highly dependent on solvent and concentration. |

| Carbonyl Carbon | ¹³C NMR | 160 - 180 | Characteristic signal for the C2 lactam carbonyl group. |

| Aromatic Carbons | ¹³C NMR | 100 - 155 | Multiple signals for the eight carbons of the naphthyridine ring system. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (molecular formula C₉H₉N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass of the protonated molecule [M+H]⁺ would be a primary indicator of a successful synthesis.

The fragmentation pattern observed in the MS/MS spectrum provides a molecular fingerprint. The stability of the naphthyridinone ring system suggests that fragmentation would likely initiate at the aminomethyl side chain. Common fragmentation pathways could include the loss of the amino group (NH₂) or the entire aminomethyl radical (•CH₂NH₂). The study of fragmentation patterns in related RGD-peptidomimetics containing aromatic fragments shows that the stability of the core structure significantly influences how the molecule breaks apart under ionization. researchgate.net These fragmentation patterns are crucial for distinguishing isomers and confirming the identity of the target compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Analysis Type |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₉H₉N₃O | 175.07 | Low-resolution MS |

| Protonated Molecule [M+H]⁺ | C₉H₁₀N₃O | 176.08 | High-resolution MS (ESI, FAB) |

| Key Fragment | C₉H₈NO | 146.06 | Loss of •NH₂ from the side chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would confirm the presence of the lactam and amine functionalities. A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). libretexts.org The N-H bonds would also give rise to distinct signals. The N-H stretch of the lactam ring is expected in the 3100-3300 cm⁻¹ region. The primary amine (-NH₂) group would typically show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. Additionally, C-H stretching vibrations from the aromatic ring and the methylene group would appear just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (typically two bands) |

| Lactam (N-H) | Stretch | 3100 - 3300 (often broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Aromatic (C=C/C=N) | Stretch | 1450 - 1600 |

UV-Visible Spectroscopy in Photophysical Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to characterize its photophysical properties. The 1,8-naphthyridin-2(1H)-one core is a conjugated system, which gives rise to characteristic absorption bands in the UV or near-visible region. The photophysical characteristics of such chromophores are strongly dependent on their electronic structure. mdpi.com

For this compound, one would expect to observe π-π* transitions associated with the conjugated aromatic system. The position of the maximum absorption wavelength (λ_max) can be influenced by the solvent polarity and the nature of substituents on the naphthyridine ring. The introduction of the aminomethyl group, an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on related 1,8-naphthalimide (B145957) derivatives show that electron-donating substituents can shift absorption maxima well into the visible region. mdpi.com This technique is valuable for confirming the electronic nature of the chromophore and for quantitative analysis using the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the structure of individual molecules, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Unit Cell Parameters

The crystal structure of a closely related analogue, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, offers significant insight into the expected solid-state behavior of the target compound. nih.gov In this analogue, the molecules are organized through a network of hydrogen bonds and π-π stacking interactions. nih.gov

The organic molecules form tapes along the a-axis via N—H⋯N and N—H⋯O hydrogen bonds. nih.gov These tapes are then interconnected by chains of water molecules, creating a three-dimensional network. nih.gov A significant π-π stacking interaction is observed between the planar 1,8-naphthyridine (B1210474) rings, with an interplanar separation of 3.246 Å. nih.gov

For this compound, a similar arrangement is anticipated, where the aminomethyl group would also participate in hydrogen bonding, potentially leading to different packing motifs but governed by the same fundamental intermolecular forces. The crystal system, space group, and unit cell dimensions are the fundamental parameters derived from an X-ray diffraction experiment that define the crystalline lattice.

Table 4: Crystallographic Data for the Analogue 7-Amino-1,8-Naphthyridin-2(1H)-one Monohydrate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5413 (12) |

| b (Å) | 10.9992 (14) |

| c (Å) | 7.9424 (10) |

| β (°) | 96.643 (2) |

| Volume (ų) | 828.32 (18) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.438 |

Investigation of Intermolecular Hydrogen Bonding Networks

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals an extensive and intricate network of intermolecular hydrogen bonds, which are fundamental to the stability of its three-dimensional architecture. nih.gov The organic molecules are linked into one-dimensional tapes along the a-axis of the crystal lattice through a combination of N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Specifically, the amino group and the naphthyridinone ring participate in these interactions, creating a robust, repeating motif.

In addition to the interactions between the organic molecules, the water molecules of hydration form their own one-dimensional chains along the b-axis via O—H⋯O hydrogen bonds. These water chains then act as bridges, connecting the tapes of the organic molecules through further O—H⋯O hydrogen bonds. This results in a complex and stable three-dimensional network. nih.gov

The geometric parameters of the key hydrogen bonds are summarized in the table below. The D-H···A angle, which is close to 180° for several of the bonds, indicates strong, linear hydrogen bonding interactions.

Interactive Table: Hydrogen Bond Geometry in 7-Amino-1,8-Naphthyridin-2(1H)-one Monohydrate nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A⋯O1 | 0.86 | 2.00 | 2.853(3) | 175 |

| N1—H1B⋯O1 | 0.86 | 2.28 | 2.989(3) | 140 |

| N3—H1⋯N2 | 0.86 | 2.18 | 3.040(3) | 178 |

| O2—H2A⋯O2 | 0.85 | 1.93 | 2.7758(18) | 179 |

| O2—H2B⋯O1 | 0.85 | 1.97 | 2.823(3) | 178 |

Characterization of π–π Stacking Interactions in Crystalline Architectures

The π–π stacking is characterized by a parallel-displaced arrangement of the naphthyridine rings. The interplanar separation between the stacked rings is 3.246(1) Å, and the centroid-to-centroid distance is 3.825(2) Å. nih.gov These distances are indicative of significant attractive π–π interactions, which work in concert with the hydrogen bonding network to define the supramolecular assembly.

Data Table: π–π Stacking Parameters in 7-Amino-1,8-Naphthyridin-2(1H)-one Monohydrate nih.gov

| Parameter | Value (Å) |

| Interplanar Separation | 3.246(1) |

| Centroid-to-Centroid Distance | 3.825(2) |

Bond Lengths and Angles Analysis

The molecular geometry of 7-amino-1,8-naphthyridin-2(1H)-one within the crystal structure is characterized by bond lengths and angles that are within the expected ranges for similar heterocyclic systems. nih.gov The 1,8-naphthyridinone core is nearly planar, with a root-mean-square deviation of 0.0146 Å, facilitating the observed π–π stacking interactions. nih.gov

The asymmetric unit of the crystal contains one molecule of 7-amino-1,8-naphthyridin-2(1H)-one and one water molecule. nih.gov The precise measurement of bond lengths and angles from the crystallographic data confirms the covalent structure of the molecule and provides a basis for understanding its electronic properties and reactivity.

Interactive Table: Selected Bond Lengths in 7-Amino-1,8-Naphthyridin-2(1H)-one

| Bond | Length (Å) |

| O1—C2 | Data not available in source |

| N1—C2 | Data not available in source |

| N1—C8a | Data not available in source |

| N8—C7 | Data not available in source |

| N8—C8a | Data not available in source |

| C7—N(amino) | Data not available in source |

Note: While the source states that bond lengths and angles are within normal ranges, a detailed table of these values is not provided in the publication. The provided hydrogen bond table gives some interatomic distances.

Exploration of 7 Aminomethyl 1,8 Naphthyridin 2 1h One and Naphthyridinone Scaffolds in Chemical Biology

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of naphthyridinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The 1,8-naphthyridinone scaffold offers several positions for substitution, with the C7 position being particularly important for modulating biological activity, especially in the context of antibacterial agents. dntb.gov.ua

Substitution at N1: The substituent at the N1 position also significantly influences biological activity. The presence of a cyclopropyl (B3062369) or a substituted phenyl group at N1 in 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been found to be beneficial for antibacterial activity. nih.gov

Substitution at C3 and C4: The substitution pattern at the C3 and C4 positions of 1,6-naphthyridin-2(1H)-ones is often linked to selectivity between different biological targets. nih.gov For 1,8-naphthyridinones, the C3-carboxylic acid is a common feature in antibacterial agents, crucial for their interaction with DNA gyrase. nih.gov

Other Positional Effects: Bromination at the C6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity in certain derivatives. nih.gov

The following table summarizes the general effects of substituents on the biological activity of 1,8-naphthyridinone derivatives based on available research.

| Position | Substituent/Modification | Effect on Biological Activity | Reference(s) |

| C7 | 3-amino-2-methyl-1-azetidinyl | Enhanced antibacterial and pharmacokinetic properties | nih.gov |

| C7 | Piperazinyl and other nitrogen-containing moieties | Can confer anticancer activity | dntb.gov.ua |

| N1 | Cyclopropyl or substituted phenyl | Improved antibacterial activity | nih.gov |

| C3 | Carboxylic acid | Crucial for antibacterial (DNA gyrase inhibition) activity | nih.gov |

| C6 | Bromine | Enhanced antibacterial activity | nih.gov |

Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a molecule binds to its target, considering its size. core.ac.uk It is a valuable tool for optimizing lead compounds. The concept of molecular recognition is fundamental to the interaction between a ligand, such as a naphthyridinone derivative, and its biological target. These interactions are often driven by non-covalent forces like hydrogen bonding. mdpi.comnih.gov

Naphthyridine derivatives have been designed as receptors for biologically important molecules like biotin (B1667282), demonstrating their capacity for molecular recognition through hydrogen bond interactions. mdpi.comnih.gov In these studies, naphthyridine-based hosts with enhanced hydrogen bonding donor strength showed potent binding to biotin analogues. mdpi.comnih.gov The amide N-H groups within these structures are key to this recognition, interacting with electron-rich centers on the guest molecule. mdpi.comnih.gov

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals extensive hydrogen bonding. nih.gov Adjacent molecules are linked into a tape-like structure through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov This inherent capacity for forming strong hydrogen bonds is a key principle in the molecular recognition properties of this class of compounds.

Molecular Mechanisms of Biological Action

The diverse biological activities of naphthyridinone derivatives stem from their ability to interact with and modulate the function of various biomolecules and cellular pathways.

The 1,8-naphthyridinone scaffold is a known pharmacophore for targeting bacterial type II topoisomerases. nih.govnih.gov However, derivatives of this scaffold have been found to interact with a range of other molecular targets.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the classical targets for quinolone and naphthyridinone antibiotics. nih.govnih.gov These drugs stabilize the enzyme-DNA cleavage complex, leading to the inhibition of DNA replication and bacterial cell death. nih.govnih.gov Nalidixic acid, a pioneering 1,8-naphthyridinone antibiotic, selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov

Protein Kinases: Naphthyridine scaffolds have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes. nih.govresearchgate.net Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. frontiersin.org Naphthyridinone derivatives have shown inhibitory activity against kinases such as PKMYT1, a crucial regulator of the cell cycle. nih.gov

Biotin Analogues: As mentioned previously, specifically designed naphthyridine derivatives can act as synthetic receptors for biotin analogues, highlighting their ability to engage in specific molecular recognition with small biomolecules. mdpi.comnih.gov

The following table details some of the known molecular targets of naphthyridinone scaffolds.

| Molecular Target | Type of Interaction | Biological Context | Reference(s) |

| DNA Gyrase | Inhibition | Antibacterial | nih.govnih.gov |

| Topoisomerase IV | Inhibition | Antibacterial | nih.govnih.gov |

| PKMYT1 Kinase | Inhibition | Anticancer | nih.gov |

| Biotin Analogues | Binding (Molecular Recognition) | Chemical Biology Research | mdpi.comnih.gov |

The interaction of naphthyridinone derivatives with their molecular targets leads to the inhibition of critical enzymatic pathways.

DNA Gyrase and Topoisomerase IV Inhibition: The inhibition of these enzymes disrupts DNA replication and repair in bacteria, forming the basis of the antibacterial activity of many naphthyridinone compounds. nih.govnih.gov For example, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have been developed as potential DNA gyrase inhibitors. nih.gov

Kinase Inhibition: The development of kinase inhibitors is a major focus in cancer therapy. frontiersin.orgyoutube.comyoutube.com Naphthyridinone-based compounds have emerged as potent kinase inhibitors. For instance, a series of naphthyridinone derivatives were developed as selective and potent inhibitors of PKMYT1, demonstrating antitumor efficacy. nih.gov The initial hit compound showed 100% PKMYT1 inhibitory activity at a 10 μM concentration. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. nih.govwikipedia.org Inhibitors of these enzymes have therapeutic applications in a wide range of conditions. nih.govclevelandclinic.org Some 2,7-naphthyridine (B1199556) derivatives have been reported as potent and selective inhibitors of PDE5. researchgate.net While this is a different isomer, it highlights the potential of the broader naphthyridine class to target this enzyme family.

While the primary focus for many naphthyridinone derivatives has been on enzyme inhibition, there is evidence that this scaffold can also interact with G-protein coupled receptors (GPCRs).

Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating a wide array of physiological processes. nih.govnih.gov Some 1,8-naphthyridine (B1210474) derivatives have been reported to act as CB2 receptor agonists. researchgate.net The CB1 receptor is the main mediator of the psychoactive effects of cannabis. nih.gov

Adrenoceptors: Adrenoceptors are a class of GPCRs that are the targets of catecholamines like adrenaline and noradrenaline. chemrxiv.orgmdpi.com They play a crucial role in regulating cardiovascular and respiratory functions. chemrxiv.orgresearchwithrutgers.com There are reports of 1,8-naphthyridine derivatives possessing adrenoceptor antagonist activity. researchgate.net

The modulation of these receptors by naphthyridinone derivatives represents an expanding area of research with potential therapeutic implications.

DNA Stabilizing Activity

The structural architecture of 1,8-naphthyridinone derivatives, characterized by a planar heterocyclic system rich in hydrogen bond donors and acceptors, makes them prime candidates for interaction with nucleic acids. The compound 7-amino-1,8-naphthyridin-2(1H)-one, for instance, exhibits a crystal structure where adjacent molecules are linked into a tape-like formation through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov This inherent capacity for forming specific hydrogen bonding networks, along with π–π stacking interactions, is fundamental to their ability to bind to and stabilize DNA structures. nih.gov

A notable example of this is the derivative 1,8-naphthyridin-2,7-(1H,8H)-dione, which has been engineered as an effective mimic of protonated cytosine. This compound was incorporated into peptide nucleic acids (PNAs) and demonstrated a significant stabilization of PNA-DNA-PNA triplexes at neutral pH. This stabilization is crucial for the recognition of guanine (B1146940) in Hoogsteen-type triplex structures.

Furthermore, the interaction of 1,8-naphthyridine derivatives with DNA is exemplified by their activity as DNA gyrase inhibitors. nih.gov Certain fluoroquinolones containing the 1,4-dihydro nih.govnih.govnaphthyridine-4-oxo core are potent inhibitors of E. coli DNA gyrase, an enzyme critical for DNA replication and repair. nih.gov Docking studies have revealed strong interactions between these compounds and the DNA gyrase enzyme, underscoring their ability to bind within the enzyme's active site and interfere with its function. nih.gov Dimers of 2-amino-1,8-naphthyridine have also been synthesized and shown to have varying binding affinities for cytosine-rich DNA sequences. osaka-u.ac.jp

Amyloid Modulation Potential of Related Scaffolds

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. e-palli.com Consequently, the development of small molecules that can modulate Aβ aggregation is a significant therapeutic strategy. e-palli.com While direct studies on the amyloid modulation potential of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one are not extensively reported, the exploration of related chemical scaffolds provides valuable insights into this potential application.

Research has shown that certain non-steroidal anti-inflammatory drugs (NSAIDs) can selectively lower the levels of the highly amyloidogenic Aβ42 peptide. nih.govnih.gov This effect is not due to their cyclooxygenase (COX) inhibiting activity but rather through the direct modulation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. nih.gov This discovery has spurred interest in identifying other small molecules that can similarly influence Aβ production.

Furthermore, various psychotropic medications have been shown to differentially modulate Aβ levels in in vitro models. researchgate.net For example, the antidepressant fluoxetine (B1211875) has been observed to reduce Aβ42 levels. researchgate.net Stilbene-nitroxyl hybrids have also been developed to modulate the conformational toxicity of Aβ oligomers. frontiersin.org These findings with other classes of compounds highlight the potential for small molecules, including those with heterocyclic scaffolds like naphthyridinones, to be developed as modulators of amyloid pathology. The ability of such scaffolds to be functionalized allows for the tuning of their properties to interact with biological targets like the enzymes involved in Aβ processing.

Development and Application as Chemical Probes and Ligands

Fluorescent Chemosensors for Metal Ion Detection (e.g., Hg²⁺, Cd²⁺, Zn²⁺)

The 1,8-naphthyridine scaffold is an excellent platform for the design of fluorescent chemosensors for metal ions due to the optimal arrangement of its nitrogen atoms for metal chelation. nih.gov This has led to the development of sensors for various environmentally and biologically important metal ions.

For the detection of zinc (Zn²⁺), a fluorescent chemodosimeter based on a 1,8-naphthyridine derivative has been reported. researchgate.net This sensor demonstrates high selectivity for Zn²⁺, resulting in a distinct dual-emission fluorescence upon coordination and hydrolysis catalyzed by the Zn²⁺ complex. researchgate.net

While specific 1,8-naphthyridinone-based sensors for mercury (Hg²⁺) and cadmium (Cd²⁺) are less common, related naphthalimide-based probes have shown significant promise. A 1,8-naphthalimide (B145957) derivative was designed as a "turn-on" fluorescent probe for Hg²⁺, exhibiting high selectivity and sensitivity with a detection limit of 4.0 x 10⁻⁸ M. nih.gov Another naphthalimide-based probe demonstrated a low detection limit of 13 nM for Hg²⁺ and was successfully used for imaging the ion in living cells. nih.gov

For cadmium (Cd²⁺) detection, various fluorescent sensors have been developed using different fluorophores. A rhodamine-based sensor, for example, showed a rapid and reversible fluorescence response to Cd²⁺ with a detection limit of 0.218 µM. researchgate.netsemanticscholar.org Quantum dot-based nanosensors have also been engineered for the sensitive detection of Cd²⁺. rsc.orgnih.gov The principles from these sensor designs, particularly the incorporation of specific metal-binding moieties with a fluorescent reporter, can be applied to the 1,8-naphthyridinone scaffold to develop novel sensors for a range of metal ions.

Design and Synthesis of Ligands for Biological Systems Investigation

The 1,8-naphthyridine framework is a versatile building block in the synthesis of multidentate ligands for the investigation of biological systems. nih.gov The arrangement of nitrogen atoms in the 1,8-naphthyridine core is ideal for chelating a variety of metal cations, making it a valuable component in the design of biomimetic complexes. nih.gov For instance, ligands have been designed where the 1,8-naphthyridine unit acts as a bridge to link two metal ions, mimicking the coordination environment found in the active sites of metalloenzymes. nih.gov

The synthesis of 1,8-naphthyridine derivatives has been extensively explored to create compounds with a range of biological activities. Modifications at various positions of the naphthyridine ring have led to the development of compounds with potential applications as anticancer and antioxidant agents. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the 3rd position of the 1,8-naphthyridine nucleus can enhance binding efficiency to biological targets such as the Adenosine (B11128) A₂A receptor. osaka-u.ac.jp Furthermore, the molecular hybridization approach, which combines the 1,8-naphthyridine scaffold with other pharmacophores like piperazine (B1678402) and benzamide, has been used to design and synthesize novel compounds with potential anti-tubercular activity. nih.govfrontiersin.org

Preclinical Biological Activity Spectrum of 1,8-Naphthyridinone Derivatives (Focus on Molecular Level Interactions)

Antimicrobial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

1,8-Naphthyridinone derivatives have a long history of investigation for their antimicrobial properties, with nalidixic acid being an early example. mdpi.com More recent research has focused on synthesizing new derivatives with improved activity against a range of pathogenic bacteria, including multi-resistant strains.

While some 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, show no direct clinically relevant antibacterial activity on their own (MIC ≥ 1.024 µg/mL), they have been found to potentiate the activity of fluoroquinolone antibiotics. researchgate.netnih.govnih.gov In the presence of subinhibitory concentrations of these naphthyridinone derivatives, the MIC values of antibiotics like ofloxacin (B1677185) and lomefloxacin (B1199960) against multi-resistant E. coli, S. aureus, and P. aeruginosa were significantly reduced. nih.gov This synergistic effect suggests that these compounds could be developed as adjuvants to combat bacterial resistance. researchgate.netnih.govnih.gov

Other synthesized 1,8-naphthyridine derivatives have demonstrated potent intrinsic antibacterial activity. For example, certain N(7) position-modified balofloxacin (B1667722) analogs have shown greater potency against Methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa than the parent drug. researchgate.net The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.govmdpi.com

Antiviral Properties (e.g., Herpes Simplex Virus Type 1, Human Cytomegalovirus)

The naphthyridine scaffold is a recognized pharmacophore in compounds exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV). nih.govnih.gov

Research into a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues revealed a narrow spectrum of antiviral activity, primarily against human herpesviruses. nih.gov One 1,6-naphthyridine derivative, in particular, demonstrated potent anti-HCMV activity. nih.gov Studies have shown that some naphthoquinones also exhibit antiviral effects against cytomegalovirus (CMV). nih.gov The emergence of viral strains resistant to standard treatments, such as acyclovir (B1169) for HSV infections, has intensified the search for new molecules with different mechanisms of action. nih.gov

While broad antiviral activity is associated with the naphthyridine class, specific antiviral data for this compound against Herpes Simplex Virus Type 1 or Human Cytomegalovirus is not detailed in the reviewed literature. However, the general antiviral potential of the core structure continues to drive research. nih.govnih.gov

Anticancer and Antitumor Activities

The 1,8-naphthyridine scaffold is being actively explored in cancer chemotherapy, with derivatives demonstrating anticancer activity through various mechanisms such as inducing apoptosis, inhibiting topoisomerases, and acting as protein kinase inhibitors. nih.govekb.eg Several studies have synthesized and screened 1,8-naphthyridine derivatives, identifying compounds with significant cytotoxic effects against various cancer cell lines. nih.govtandfonline.comnih.govacs.org

In one study, a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxicity, with several compounds showing high cytotoxicity against multiple cancer cell lines. nih.gov Another study focused on 1,8-naphthyridine-3-carboxamide derivatives also identified compounds with high cytotoxicity in breast, oral, and colon cancer cell lines. nih.gov Halogen-substituted 1,8-naphthyridine-3-caboxamide derivatives, in particular, have shown potent activity. nih.govtandfonline.com

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | MIAPaCa (Pancreatic) | 0.41 | nih.govtandfonline.com |

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | K-562 (Leukemia) | 0.77 | nih.govtandfonline.com |

| Compound 36 | PA-1 (Ovarian) | 1.19 | nih.govtandfonline.com |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | PA-1 (Ovarian) | 0.41 | nih.govtandfonline.com |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | SW620 (Colon) | 1.4 | nih.govtandfonline.com |

| Compound 12 | HBL-100 (Breast) | 1.37 | nih.gov |

| Compound 17 | KB (Oral) | 3.7 | nih.gov |

| Compound 22 | SW-620 (Colon) | 3.0 | nih.gov |

These findings underscore the potential of the 1,8-naphthyridine framework in the development of new antitumor agents. ekb.eg

Anti-inflammatory Properties

Naphthyridine derivatives are recognized for their anti-inflammatory properties. nih.goveurekaselect.comresearchgate.net Research has shown that these compounds can exert anti-inflammatory effects, in some cases through the downregulation of proinflammatory cytokines. nih.govtandfonline.com

A study of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives identified compound 24 as having significant anti-inflammatory activity. nih.govresearchgate.net Synthesized 1,8-naphthyridine-3-carboxamides have also been evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells, indicating potential anti-inflammatory and myeloprotective activities. nih.gov The molecular link between inflammation and cancer has prompted the evaluation of these compounds for both anticancer and anti-inflammatory potential. tandfonline.com

Analgesic and Antiaggressive Properties

The broad spectrum of biological activities attributed to 1,8-naphthyridine derivatives includes analgesic properties. nih.govresearchgate.neteurekaselect.comresearchgate.net In addition to pain-relieving effects, certain complex naphthyridine derivatives have been investigated for anti-aggressive properties. One study synthesized a series of 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) ekb.egnih.govtandfonline.comtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides and evaluated them for their effects on isolation-induced aggressiveness in mice, finding that several compounds exhibited appreciable anti-aggressive properties alongside high anti-inflammatory activity.

Potential as HIV Integrase and RNase H Inhibitors

The 1,8-naphthyridine core is a well-explored scaffold for developing anti-HIV agents. nih.govumn.edu Specifically, compounds with a 1-hydroxy-1,8-naphthyridin-2(1H)-one core have been identified as inhibitors of two essential HIV-1 enzymes: integrase (IN) and Ribonuclease H (RNase H). umn.edumdpi.comnih.gov These enzymes are critical for viral replication, making them prime targets for antiviral therapy. nih.gov

The N-hydroxy naphthyridinone scaffold, which derives from the Merck integrase inhibitor program, has been shown to inhibit RT RNase H in vitro. mdpi.com In one study, a library of 1-hydroxy-1,8-naphthyridin-2(1H)-one analogs was synthesized and assessed for activity against HIV RT-RNase H. umn.edu The most promising candidates were then tested to determine their half-maximal inhibitory concentration (IC₅₀). umn.edu

| Compound Derivative | Target | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| 1-(6-(3-biphenyl))-1-hydroxy-1,8-naphthyridin-2(1H)-one | HIV RT-RNase H | 0.083 ± 0.01 | umn.edu |

| GSK364735 (Naphthyridinone) | HIV Integrase (strand transfer) | 0.0078 ± 0.0008 | nih.gov |

The naphthyridinone GSK364735 was found to be a potent inhibitor of recombinant HIV-1 integrase in a strand transfer assay. nih.gov These findings highlight the potential of the naphthyridinone scaffold as a source for dual inhibitors targeting both HIV integrase and RNase H. umn.edumdpi.com

Investigation of Synergistic Effects with Established Bioactive Agents

Potentiation of Antibiotic Activity Against Multi-Resistant Strains

A significant area of investigation is the ability of 1,8-naphthyridine derivatives to enhance the efficacy of existing antibiotics, particularly against multi-resistant bacterial strains. nih.govmdpi.com Studies have evaluated the antibiotic-modulating activities of these compounds. nih.govmdpi.com

Research has shown that while certain 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, possess no direct clinically relevant antibacterial activity on their own (with a Minimum Inhibitory Concentration [MIC] ≥ 1.024 µg/mL), they can potentiate the effect of fluoroquinolone antibiotics. nih.govmdpi.com When used in combination with antibiotics like norfloxacin, ofloxacin, and lomefloxacin, these naphthyridine compounds were able to significantly decrease the MIC of the antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com

This synergistic effect suggests that the 1,8-naphthyridine derivatives could be developed as drug adjuvants to combat bacterial infections caused by multidrug-resistant strains. mdpi.com The proposed mechanism for this synergism relates to the ability of 1,8-naphthyridine derivatives to bind and inhibit topoisomerase II enzymes, a mechanism of action they share with fluoroquinolones. mdpi.com

Mechanistic Insights into Antibiotic-Modulating Activity

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic modulators or potentiators, which are compounds that can restore or enhance the efficacy of existing antibiotics. Within this context, the 1,8-naphthyridin-2(1H)-one scaffold has garnered significant attention for its potential to synergize with various classes of antibiotics. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a considerable body of research on closely related 1,8-naphthyridinone derivatives provides compelling insights into the likely mechanisms underpinning their antibiotic-modulating properties.

The primary proposed mechanism of action for the antibiotic-potentiating effects of 1,8-naphthyridinone derivatives is the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. nih.gov This mechanism is shared with the fluoroquinolone class of antibiotics. nih.gov Consequently, when a 1,8-naphthyridinone derivative is co-administered with a fluoroquinolone, it is believed to result in a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. nih.gov This synergy is thought to arise from the dual targeting of the same essential bacterial pathway.

Research on compounds structurally analogous to this compound, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, has demonstrated this synergistic relationship. nih.gov Studies have shown that while these naphthyridinone derivatives may exhibit weak or no intrinsic antibacterial activity on their own, they can significantly reduce the minimum inhibitory concentrations (MICs) of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin against multi-resistant bacterial strains. nih.gov

The antibiotic-modulating activity of these compounds has been observed against a range of both Gram-positive and Gram-negative bacteria, including clinically significant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The ability of 1,8-naphthyridine derivatives to enhance the activity of fluoroquinolones suggests a structure-activity relationship that favors the potentiation of antibiotics targeting DNA replication. nih.govmdpi.com

Beyond direct enzyme inhibition, it has been suggested that some 1,8-naphthyridine derivatives may also contribute to antibiotic potentiation by other mechanisms, such as interfering with bacterial efflux pumps. mdpi.com For instance, certain 1,8-naphthyridinesulfonamides have been shown to inhibit the NorA efflux pump in S. aureus, thereby increasing the intracellular concentration of the co-administered antibiotic. mdpi.com While this has not been specifically demonstrated for this compound, it represents another plausible avenue through which naphthyridinone scaffolds can exert their antibiotic-modulating effects.

The following tables present data from a study on the antibiotic-modulating activity of a representative 1,8-naphthyridine derivative, 7-acetamido-1,8-naphthyridin-4(1H)-one, showcasing its synergistic effects with various fluoroquinolones against multidrug-resistant bacteria.

Synergistic Activity of 7-Acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against E. coli 06

| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 7-Acetamido-1,8-naphthyridin-4(1H)-one (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Norfloxacin | 32 | 8 | 4 |

| Ofloxacin | 32 | 8 | 4 |

| Lomefloxacin | 16 | 4 | 4 |

Synergistic Activity of 7-Acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against S. aureus 10

| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 7-Acetamido-1,8-naphthyridin-4(1H)-one (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Norfloxacin | 256 | 64 | 4 |

| Ofloxacin | 128 | 32 | 4 |

| Lomefloxacin | 64 | 16 | 4 |

Synergistic Activity of 7-Acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against P. aeruginosa 24

| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 7-Acetamido-1,8-naphthyridin-4(1H)-one (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Norfloxacin | 512 | 128 | 4 |

| Ofloxacin | 256 | 64 | 4 |

| Lomefloxacin | 128 | 32 | 4 |

Data derived from a study on the antibiotic-modulating activity of 7-acetamido-1,8-naphthyridin-4(1H)-one.

Applications of 7 Aminomethyl 1,8 Naphthyridin 2 1h One in Advanced Materials Science

Utilization as Building Blocks for Polymeric Systems

The structure of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one, featuring a reactive primary amine, makes it a promising candidate as a monomer for the synthesis of advanced polymeric systems. Specifically, its aminomethyl group can participate in polycondensation reactions, a common method for producing high-performance polymers like aromatic polyamides (aramids). nih.govmdpi.com

Aromatic polyamides are typically synthesized through the reaction of an aromatic diamine with a diacid chloride in a polar aprotic solvent. mdpi.comresearchgate.net The primary amine on this compound could react with various diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) to form a polyamide chain. nih.gov Incorporating the rigid and thermally stable 1,8-naphthyridinone moiety into the polymer backbone is anticipated to impart desirable properties such as high thermal stability and specific mechanical characteristics. nih.gov The synthesis of heterocyclic polymers is a significant area of research, as the inclusion of heteroatoms in the polymer backbone can introduce a range of valuable electrical, mechanical, and photophysical properties. nih.gov

The development of polymers from bio-based aromatic N-heterocycles is also gaining traction, aiming to create high-performance materials from sustainable feedstocks. nih.gov While specific research on the polymerization of this compound is not yet widely published, the established principles of polyamide synthesis and the growing interest in functional heterocyclic polymers suggest a strong potential for its use in creating novel materials for specialized applications. nih.govnih.gov

Development of Novel Dyes and Pigments

The 1,8-naphthyridine (B1210474) scaffold is a known chromophore, and its derivatives are recognized for their potential in creating new dyes and pigments. The photophysical properties of such compounds are highly dependent on the nature and position of substituents on the aromatic ring system. In this compound, the amino group functions as a powerful auxochrome, a group that modifies the ability of the chromophore to absorb light, thereby influencing its color.

The effect of an amino group's position on the color and spectral properties is well-documented in similar structures like 1,8-naphthalimides. rsc.org Studies on 2-, 3-, and 4-amino-1,8-naphthalimides show that the location of the amino substituent dramatically alters the absorption and fluorescence spectra. rsc.org For instance, the fluorescence of 3- and 4-amino-1,8-naphthalimides is strongly dependent on solvent polarity, a phenomenon known as solvatochromism. As solvent polarity increases, the fluorescence color can shift from blue to orange-yellow. rsc.org This behavior is attributed to the formation of an intramolecular charge transfer (ICT) state, which is stabilized by polar solvents. ekb.eg

Given these parallels, this compound is expected to exhibit interesting color properties. The interaction between the electron-donating aminomethyl group and the electron-accepting naphthyridinone core could lead to the development of novel dyes whose color and properties can be fine-tuned by modifying the chemical environment or by further chemical derivatization.

| Compound | Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λFmax, nm) |

|---|---|---|---|

| 3-APNI | Hexane | 383 | 429 |

| Toluene | 391 | 490 | |

| THF | 395 | 527 | |

| CH2Cl2 | 400 | 535 | |

| CH3CN | 396 | 548 | |

| Methanol (B129727) | 400 | 564 | |

| 4-APNI | Hexane | 414 | 460 |

| Toluene | 426 | 490 | |

| THF | 428 | 516 | |

| CH2Cl2 | 432 | 523 | |

| CH3CN | 426 | 532 | |

| Methanol | 420 | 538 |

Integration into Fluorescent Material Design

The 1,8-naphthyridine framework is a key component in the design of advanced fluorescent materials. Derivatives of 1,8-naphthyridine are known to be fluorescent in solution and can be used to develop chemosensors, where fluorescence is quenched or enhanced in the presence of specific metal ions like copper. nih.gov Specifically, 1,8-naphthyridin-2(1H)-ones have been described as efficient bicyclic fluorescent analogues of nucleobases.

The fluorescence properties of these molecules are dictated by their electronic structure. The presence of an amino group, such as in this compound, typically leads to strong, solvent-dependent fluorescence. This solvatofluorochromism arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting naphthyridinone core upon photoexcitation. rsc.orgekb.eg The resulting excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents, leading to a red-shift in the emission wavelength.

The efficiency of fluorescence is measured by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of photons emitted to photons absorbed. For amino-substituted 1,8-naphthalimides, a related class of compounds, the quantum yield generally decreases as solvent polarity increases, while the fluorescence color changes significantly. rsc.org This tunability is a highly desirable feature in the design of fluorescent probes and sensors. The structural rigidity and potential for high quantum yields make this compound and its derivatives attractive candidates for developing new fluorescent materials for a variety of applications, including biological imaging and chemical sensing.

| Compound | Solvent | Fluorescence Max (λFmax, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 2-APNI | Hexane | 420 | 0.33 |

| Toluene | 422 | 0.31 | |

| THF | 426 | 0.30 | |

| CH3CN | 427 | 0.24 | |

| Methanol | 445 | 0.20 | |

| 4-APNI | Hexane | 460 | 0.86 |

| Toluene | 490 | 0.83 | |

| THF | 516 | 0.62 | |

| CH3CN | 532 | 0.27 | |

| Methanol | 538 | 0.04 |

Potential in Organic Light-Emitting Diode (OLED) Applications

The unique electronic and photophysical properties of the 1,8-naphthyridine scaffold position it as a promising platform for developing materials for organic light-emitting diodes (OLEDs). rsc.org Materials for OLEDs require a combination of high thermal stability, efficient charge transport capabilities, and high photoluminescence quantum yields in the solid state. rsc.orgmdpi.com Naphthyridine-based compounds have been successfully investigated as n-type (electron-transporting) emitters and as bipolar host materials capable of transporting both electrons and holes. rsc.orgresearchgate.net

Derivatives of 1,8-naphthyridine have been shown to possess high glass-transition temperatures (up to 105 °C) and decomposition temperatures (up to 400 °C), indicating the excellent thermal stability required for device longevity. rsc.org Furthermore, their tunable electronic properties allow them to be engineered as emitters across the visible spectrum, from blue to yellow, with high quantum yields. rsc.org

Recent research has focused on naphthyridine-based materials for high-efficiency OLEDs. Bipolar host materials incorporating a naphthyridine unit have been used in green thermally activated delayed fluorescence (TADF) devices, achieving a high external quantum efficiency (EQE) of 18.4%. researchgate.netacs.org In other studies, iridium(III) complexes featuring naphthyridine-based ligands have been employed as phosphorescent emitters, leading to green-to-red OLEDs with outstanding performance, including EQEs exceeding 30% and extremely low efficiency roll-off at high brightness. rsc.org While this compound itself has not been explicitly reported in an OLED device, its core structure is representative of a class of materials with demonstrated potential. Its properties could be harnessed to develop new emitter or host materials for efficient and stable OLEDs.

| Material Type / Role | Emission Color | Max. Current Efficiency (CEmax, cd/A) | Max. Power Efficiency (PEmax, lm/W) | Max. External Quantum Efficiency (EQEmax, %) | Reference |

|---|---|---|---|---|---|

| Naphthyridine-based bipolar host (TADF OLED) | Green | - | 53.8 | 18.4 | researchgate.netacs.org |

| Naphthyridine oligomer emitter (Fluorescent OLED) | Yellow | 1.2 | - | - | rsc.org |

| Naphthyridine-based Ir(III) complex emitter (PHOLED) | Green | - | - | 32.3 | rsc.org |

| Naphthyridine-based Ir(III) complex emitter (PHOLED) | Orange-Red | - | - | 31.5 | rsc.org |

| Naphthalimide-based emitter (Fluorescent OLED) | Green | 7.9 | 7.7 | 3.3 | mdpi.com |

Computational and Theoretical Studies on 7 Aminomethyl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations for Mechanistic Elucidation of Reactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for analyzing reaction mechanisms at the molecular level. rsc.org These methods allow researchers to map out reaction pathways, calculate the energies of transition states, and investigate the stability of intermediates, thereby predicting the feasibility and outcome of chemical reactions before they are attempted in the lab. rsc.org

For the 1,8-naphthyridine (B1210474) class of compounds, DFT studies have been employed to understand their chemical reactivity and electronic properties. researchgate.net While specific quantum chemical studies elucidating the reaction mechanisms for the synthesis of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one are not detailed in the available literature, the general approach involves calculating the distribution of electron density and molecular orbitals. This helps identify which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the rational design of synthetic routes. These computational strategies have proven effective in the development of new synthetic methodologies for complex molecules. rsc.org

Molecular Modeling for Predicting Compound Behavior and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These models are crucial for predicting how a compound like this compound will interact with its environment, including solvent molecules and biological macromolecules.

Key interactions that can be modeled include:

Hydrogen Bonding: The aminomethyl group and the lactam moiety (the -C(=O)NH- group) in the naphthyridine ring are prime sites for forming hydrogen bonds, acting as both donors and acceptors. Computational models can predict the geometry and strength of these bonds. Studies on the related compound, 7-amino-1,8-naphthyridin-2(1H)-one, have shown through crystal structure analysis that N—H⋯N and N—H⋯O hydrogen bonds are critical in linking adjacent molecules. nih.gov

π-π Stacking: The planar aromatic structure of the 1,8-naphthyridine core allows for π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding site. nih.gov

Electrostatic Interactions: The distribution of partial charges across the molecule, which can be calculated using molecular modeling, dictates its electrostatic potential and long-range interactions with polar molecules and charged species.

Molecular dynamics (MD) simulations, a key component of molecular modeling, can further predict how the compound and its potential binding partners move and flex over time, providing a dynamic picture of the interaction and the stability of the resulting complex. nih.gov For instance, MD simulations have been used to suggest that certain 1,8-naphthyridine derivatives form stable complexes with the human A2A adenosine (B11128) receptor. nih.gov

In Silico Analysis of Binding Sites and Binding Energies with Biological Targets

In silico analysis, particularly molecular docking, is a cornerstone of modern drug discovery for predicting the binding orientation and affinity of a small molecule to a biological target. This process involves computationally placing the ligand (the compound) into the active site of a receptor or enzyme to identify the most stable binding pose and estimate its binding energy. researchgate.netresearchgate.net

The 1,8-naphthyridine scaffold has been investigated as a potential antagonist for various receptors and an inhibitor of enzymes. nih.govresearchgate.net Docking studies on derivatives have revealed key interactions that contribute to binding affinity. For example, hydrogen bonds and π-π stacking are consistently identified as critical for anchoring these compounds within the binding pockets of their targets. nih.govresearchgate.net

While specific docking results for this compound are not prominently available, studies on analogous compounds illustrate the type of data generated. The binding affinity is often reported as a docking score or a free energy of binding (ΔG), where a more negative value indicates a stronger interaction.

Table 1: Illustrative Docking and Binding Energy Data for Related 1,8-Naphthyridine Derivatives Note: The following data is for related compounds and is presented to illustrate the application of in silico analysis, not as direct results for this compound.

| Compound | Biological Target | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind, kcal/mol) | Key Interactions Noted | Source |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Human A2A Receptor | -8.407 | -56.60 | Formation of a stable complex | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Human A2A Receptor | -8.562 | -64.13 | Comparable to the bound ligand | nih.gov |

| A synthesized 1,8-naphthyridine derivative | Topoisomerase II | -95.16 (Binding Energy) | Not Applicable | 8 hydrogen bonds with protein and DNA | researchgate.net |

The process of identifying these binding sites often involves specialized software that analyzes the topology of the protein surface to find pockets suitable for ligand binding. mdpi.com

Conformer Analysis and Energy Minimization Studies

A molecule can exist in various three-dimensional arrangements, known as conformations, by rotating around its single bonds. Conformer analysis is the study of these different spatial arrangements and their relative energies. Energy minimization is a computational process used to find the most stable conformation, i.e., the one with the lowest potential energy. mdpi.com

For this compound, the primary source of conformational flexibility is the aminomethyl side chain (-CH₂-NH₂). Rotation around the C-C and C-N bonds of this substituent can lead to different conformers.

The typical workflow for this analysis is as follows:

Conformational Search: A systematic or random search is performed to generate a wide range of possible conformers.

Energy Minimization: Each generated conformer is subjected to energy minimization using a force field (a set of parameters describing the energy of a molecule). This process adjusts bond lengths, angles, and torsion angles to reach a local energy minimum.

Relative Energy Calculation: The energies of all minimized conformers are compared to identify the global minimum energy conformation and other low-energy, and therefore more probable, conformers.

Experimental data from X-ray crystallography of the related compound 7-amino-1,8-naphthyridin-2(1H)-one shows that the core naphthyridine ring system is nearly planar. nih.gov This provides a valuable starting point and validation for computational energy minimization studies, which would likely confirm that a planar or near-planar ring structure is the lowest energy state for this compound as well.

Analytical Methodologies for 7 Aminomethyl 1,8 Naphthyridin 2 1h One

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a cornerstone technique for the separation, quantification, and purity evaluation of pharmaceutical compounds and intermediates. For a polar molecule like 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one, which contains both a primary amine and a lactam structure, reverse-phase HPLC is the most suitable approach.

Reverse Phase HPLC Method Development

The development of a robust reverse-phase HPLC method is fundamental for achieving reliable and reproducible results. The process begins with the selection of an appropriate stationary phase and initial mobile phase conditions, which are then systematically optimized.

Given the structure of the analyte, a C18 (octadecylsilyl) column is a common and effective choice for the stationary phase due to its hydrophobic nature, which provides adequate retention for polar and moderately nonpolar compounds. The initial method development involves screening different mobile phase compositions, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nacalai.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com

The presence of the basic aminomethyl group makes the retention time highly dependent on the pH of the mobile phase. Therefore, controlling the pH with a suitable buffer is critical. An acidic mobile phase (pH 2-3) is typically employed to ensure the amine is protonated, which generally leads to better peak shape and retention on a C18 column.

Table 1: Typical Initial Parameters for RP-HPLC Method Development

| Parameter | Suggested Starting Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | General purpose column with good retention for a wide range of molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to control ionization and improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent providing good separation efficiency. mastelf.com |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute the main compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. mastelf.com |

| Detection | UV at 254 nm | A common wavelength for aromatic heterocyclic compounds. |

Optimization of Mobile Phase Composition for Resolution and Sensitivity

Optimization is a critical step to ensure that the method can adequately separate the target compound from any impurities and achieve the desired sensitivity. Key parameters for optimization include the organic modifier, mobile phase pH, and buffer selection.

The choice between acetonitrile and methanol can significantly impact selectivity. mastelf.com While acetonitrile is a stronger eluent, methanol can offer different selectivity for certain compounds. The gradient slope and time are adjusted to maximize the resolution between the main peak and any adjacent impurity peaks.

For ionizable compounds like this compound, pH is the most powerful tool for optimizing retention and peak shape. shodex.com By adjusting the pH, the ionization state of the molecule can be controlled. Operating at a pH approximately two units below the pKa of the primary amine ensures it is fully protonated, minimizing peak tailing that can occur when the compound exists in multiple ionic forms. Buffers such as phosphate (B84403) or acetate (B1210297) can be used to maintain a constant pH, which is crucial for method robustness. nih.gov

Table 2: Effect of Mobile Phase pH on Analyte Retention (Illustrative)

| pH of Aqueous Phase | Expected Analyte Form | Expected Retention Behavior on C18 | Peak Shape |

|---|---|---|---|

| 2.5 | Fully Protonated (-CH₂NH₃⁺) | Less retention (more polar) | Sharp, Symmetrical |

| 7.0 | Mixed (Protonated/Neutral) | Moderate retention, potential for variability | Broader, possible tailing |

| 9.5 | Mostly Neutral (-CH₂NH₂) | Increased retention (less polar) | May improve but can interact with silica (B1680970) |

Scalability for Preparative Separation and Impurity Isolation

Once an analytical HPLC method is optimized, it can be scaled up for preparative purposes. Preparative HPLC is used to isolate and purify larger quantities of the target compound or to isolate unknown impurities for structural elucidation.